(2-Phenylbenzofuran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylbenzofuran-3-yl)methanol is an organic compound with the molecular formula C15H12O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylbenzofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenylacetic acid derivatives and benzofuran intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: (2-Phenylbenzofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration can occur at the phenyl ring, facilitated by reagents like bromine or nitric acid
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation
Major Products:
Oxidation: (2-Phenylbenzofuran-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism by which (2-Phenylbenzofuran-3-yl)methanol exerts its effects is primarily through its interaction with free radicals. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species. This activity is facilitated by the presence of hydroxyl groups and the benzofuran ring structure, which stabilizes the resulting radicals .
Comparison with Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
2-Phenylbenzofuran: A closely related compound with similar structural features but lacking the methanol group.
3-Hydroxybenzofuran: Another derivative with a hydroxyl group at the 3-position instead of the methanol group
Uniqueness: (2-Phenylbenzofuran-3-yl)methanol is unique due to the presence of both the benzofuran ring and the methanol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C15H12O2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(2-phenyl-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C15H12O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI Key |
HROPMIYNPWJHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.